molecular formula C25H27N5O2S B2474303 N-(4-butylphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251697-84-3

N-(4-butylphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B2474303
CAS RN: 1251697-84-3
M. Wt: 461.58
InChI Key: XBIYDLWPOZRUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C25H27N5O2S and its molecular weight is 461.58. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Insecticidal Applications

Heterocyclic compounds, such as those incorporating a thiadiazole moiety, have been synthesized and evaluated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This research highlights the potential of heterocyclic compounds in agricultural pest control, contributing to the development of new insecticides with specific action mechanisms (Fadda et al., 2017).

Antioxidant Activity

Studies on pyrazole-acetamide derivatives have revealed their antioxidant activities, as evaluated by various assays. The synthesis of novel coordination complexes and their structural analysis underline the impact of hydrogen bonding on self-assembly processes, showcasing the therapeutic potential of such compounds in oxidative stress-related conditions (Chkirate et al., 2019).

Antimicrobial and Anticancer Activities

The synthesis of novel thiazole derivatives incorporating pyrazole moieties and their evaluation for antimicrobial and anticancer activities represents a significant step forward in medicinal chemistry. These findings contribute to the development of new therapeutic agents for treating infections and cancer (Saravanan et al., 2010).

properties

IUPAC Name

N-(4-butylphenyl)-2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c1-3-5-8-18-11-13-20(14-12-18)27-22(31)17-30-25(32)29-16-15-26-24(23(29)28-30)33-21-10-7-6-9-19(21)4-2/h6-7,9-16H,3-5,8,17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIYDLWPOZRUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

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